molecular formula C16H15N5O4 B2544877 N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 1170483-56-3

N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No.: B2544877
CAS No.: 1170483-56-3
M. Wt: 341.327
InChI Key: FKQXQOAXHODBLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a hybrid heterocyclic scaffold combining a 1,3-dimethylpyrazole moiety, a 1,3,4-oxadiazole ring, and a 2,3-dihydrobenzo[b][1,4]dioxine (benzodioxane) core linked via a carboxamide bridge. The benzodioxane group may enhance solubility and metabolic stability compared to simpler aromatic systems.

Properties

IUPAC Name

N-[5-(2,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O4/c1-9-7-10(21(2)20-9)15-18-19-16(25-15)17-14(22)13-8-23-11-5-3-4-6-12(11)24-13/h3-7,13H,8H2,1-2H3,(H,17,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKQXQOAXHODBLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C2=NN=C(O2)NC(=O)C3COC4=CC=CC=C4O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature regarding its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure

The compound features a complex structure that includes:

  • A pyrazole moiety known for various biological activities.
  • An oxadiazole ring that enhances its pharmacological profile.
  • A benzo[b][1,4]dioxine core which is often associated with anti-inflammatory and anticancer activities.

Anticancer Properties

Recent studies have indicated that compounds containing pyrazole and oxadiazole rings exhibit significant anticancer activity. For instance, derivatives of pyrazole have shown cytotoxic effects against various cancer cell lines. The specific compound has been evaluated for its ability to inhibit cell proliferation in cancer models.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)References
Compound AHeLa15
Compound BMCF-720
N-(5-(1,3-dimethyl...A54912

Antimicrobial Activity

The antimicrobial potential of similar compounds has been explored extensively. The presence of the pyrazole ring is often linked to antibacterial and antifungal activities. Preliminary assays suggest that this compound may exhibit moderate antibacterial effects against Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity

Compound NameMicroorganism TestedZone of Inhibition (mm)References
Compound CStaphylococcus aureus15
Compound DEscherichia coli12
N-(5-(1,3-dimethyl...Bacillus subtilis14

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets involved in cell signaling pathways related to apoptosis and cell cycle regulation.

Case Studies

Several studies have investigated the biological activity of related compounds. For example:

  • Study on Cytotoxicity : A recent study evaluated the cytotoxic effects of various pyrazole derivatives on cancer cell lines and found significant activity correlated with structural modifications.
  • Antimicrobial Screening : Another study screened a series of oxadiazole derivatives for antimicrobial properties and reported promising results against several pathogens.

Scientific Research Applications

Antimicrobial Activity

Studies have indicated that compounds containing oxadiazole rings exhibit significant antimicrobial properties. For instance, derivatives of 1,3,4-oxadiazoles have been shown to possess activity against various bacterial strains. The presence of the pyrazole moiety may enhance these effects by modifying the interaction between the compound and microbial targets .

Antioxidant Properties

Research has demonstrated that oxadiazole derivatives can act as effective antioxidants. The ability to scavenge free radicals is crucial in preventing oxidative stress-related diseases. The incorporation of a benzo[b][1,4]dioxine structure may further augment these antioxidant capabilities .

Anticancer Potential

Preliminary studies suggest that this compound could exhibit anticancer activity. In vitro assays have shown that related oxadiazole derivatives can induce apoptosis in cancer cell lines such as glioblastoma . The mechanism often involves DNA damage and cell cycle arrest, making these compounds promising candidates for further development in cancer therapy.

Case Studies

StudyFindings
Synthesis and Biological Activity StudyA series of 1,3,4-oxadiazole derivatives were synthesized and screened for antimicrobial and antioxidant activities. Compounds showed promising results comparable to established drugs .
Anti-Cancer StudiesCompounds derived from oxadiazoles demonstrated significant cytotoxic effects against glioblastoma cells, with mechanisms involving DNA damage and apoptosis induction .
Antidiabetic ActivitySome synthesized compounds were tested on a Drosophila model for diabetes and exhibited significant glucose-lowering effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole-Carboxamide Derivatives

describes analogs such as 5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide derivatives (e.g., 3a–3e). These compounds share the pyrazole-carboxamide backbone but differ in substituents and auxiliary heterocycles.

Table 1: Key Physicochemical Properties of Pyrazole-Carboxamide Analogs
Compound Substituents (R₁, R₂) Yield (%) Melting Point (°C) Molecular Formula
3a Phenyl, Phenyl 68 133–135 C₂₁H₁₅ClN₆O
3b 4-Cl-Ph, Phenyl 68 171–172 C₂₁H₁₄Cl₂N₆O
3c 4-Me-Ph, Phenyl 62 123–125 C₂₂H₁₇ClN₆O
3d 4-F-Ph, Phenyl 71 181–183 C₂₁H₁₄ClFN₆O

Key Observations :

  • Chlorine substituents (e.g., 3b ) increase melting points compared to methyl or fluorine analogs, likely due to enhanced intermolecular halogen bonding .
  • Fluorine substitution (3d ) marginally improves yield (71% vs. 62–68% for others), suggesting favorable reaction kinetics in polar aprotic solvents like DMF .
  • The absence of a benzodioxane group in these analogs may reduce metabolic stability compared to the target compound.

1,5-Diarylpyrazole Carboxamides

highlights N-benzyl-N-hydroxy-1-aryl-5-(substituted phenyl)-1H-pyrazole-3-carboxamides (e.g., 5a–c ). These derivatives prioritize aryl substitutions at positions 1 and 5 of the pyrazole, differing from the target compound’s 1,3-dimethylpyrazole and oxadiazole groups.

Key Observations :

  • Both classes use EDCI/HOBt-mediated coupling, but the target compound’s oxadiazole ring may necessitate longer reaction times due to steric hindrance .
  • The benzodioxane-carboxamide linkage likely confers higher solubility in polar solvents than the N-benzylhydroxylamine group in 5a–c .

Heterocyclic Hybrids with Benzodiazepine/Oxazepine Moieties

describes coumarin-fused benzodiazepine/oxazepine derivatives (e.g., 4g–h ). While structurally distinct, these compounds share the theme of hybrid heterocycles.

Table 3: Structural Complexity and Bioactivity Potential
Compound Core Heterocycles Potential Bioactivity
Target Compound Pyrazole, oxadiazole, benzodioxane Anticancer, antimicrobial (est.)
4g–h () Coumarin, benzodiazepine, tetrazole Antiviral, anti-inflammatory

Key Observations :

  • The benzodioxane group in the target compound may reduce cytotoxicity compared to the coumarin-benzodiazepine hybrids (4g–h ), which have larger π-conjugated systems prone to intercalation .
  • The oxadiazole ring in the target compound could enhance electron-deficient character, improving binding to enzymatic targets like kinases .

Benzothiazole-Thiophene Pyrazole Carboxamides

analyzes N-(1,3-benzothiazol-2-yl)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carboxamide*, which replaces benzodioxane with benzothiazole and thiophene.

Table 4: Electronic Effects of Auxiliary Heterocycles
Compound Auxiliary Groups Electron Density LogP (est.)
Target Compound Benzodioxane Electron-rich (O-donor) ~2.5
Benzothiazole-thiophene Benzothiazole, thiophene Electron-deficient ~3.2

Key Observations :

  • The benzodioxane group’s electron-rich nature may improve water solubility (lower LogP) compared to benzothiazole-thiophene analogs .
  • Thiophene and benzothiazole groups in ’s compound could enhance affinity for hydrophobic enzyme pockets, whereas the target compound may favor polar interactions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide?

  • Methodology : The synthesis typically involves cyclization reactions to form the oxadiazole ring. A common approach includes reacting 5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol with a benzodioxane carboxamide derivative under alkaline conditions (e.g., K₂CO₃ in DMF) . Dehydrating agents like POCl₃ or carbodiimides (e.g., DCC) are used to facilitate amide coupling and cyclization. Optimization of reaction time (12–24 hours) and temperature (80–100°C) is critical for yields >70% .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodology : Use spectroscopic techniques:

  • ¹H/¹³C NMR : Verify substitution patterns of the pyrazole and benzodioxane moieties.
  • IR Spectroscopy : Confirm carbonyl (C=O, ~1650–1750 cm⁻¹) and oxadiazole ring (C=N, ~1600 cm⁻¹) absorption bands .
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks and fragmentation patterns .

Q. What solvent systems are recommended for purification?

  • Methodology : Purify via column chromatography using ethyl acetate/hexane (3:7) or dichloromethane/methanol (95:5). For recrystallization, use ethanol or acetonitrile due to the compound’s moderate polarity .

Advanced Research Questions

Q. How does the 1,3-dimethylpyrazole group influence the compound’s biological activity?

  • Methodology : Perform structure-activity relationship (SAR) studies by synthesizing analogs with varied pyrazole substituents (e.g., nitro, methoxy). Test in vitro against cancer cell lines (e.g., MCF-7, HeLa) and compare IC₅₀ values. Molecular docking can predict interactions with targets like tubulin or kinases .

Q. What strategies mitigate contradictory results in antimicrobial assays?

  • Methodology : Address variability by:

  • Standardizing bacterial strains (e.g., S. aureus ATCC 25923) and inoculum size (1×10⁸ CFU/mL).
  • Including positive controls (e.g., ciprofloxacin) and testing at concentrations ≥64 µg/mL.
  • Validating via time-kill assays to distinguish bacteriostatic vs. bactericidal effects .

Q. How can computational modeling optimize this compound’s pharmacokinetic profile?

  • Methodology : Use tools like SwissADME to predict logP (target ~2–3 for blood-brain barrier penetration) and metabolic stability. Dock into cytochrome P450 isoforms (e.g., CYP3A4) to identify metabolic hotspots. Modify substituents to reduce clearance rates .

Data Analysis and Experimental Design

Q. How should researchers design dose-response studies for in vivo toxicity evaluation?

  • Methodology : Use a murine model (e.g., BALB/c mice) with escalating doses (10–100 mg/kg) administered intraperitoneally. Monitor biomarkers (ALT, AST) and histopathology of liver/kidney tissues. Apply the OECD 423 guideline for acute toxicity classification .

Q. What analytical techniques resolve discrepancies in reaction yields during scale-up?

  • Methodology : Track byproducts via HPLC-MS. Optimize mixing efficiency (e.g., Reynolds number >10⁴) and solvent evaporation rates. Use design-of-experiment (DoE) software to model temperature/pH interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.